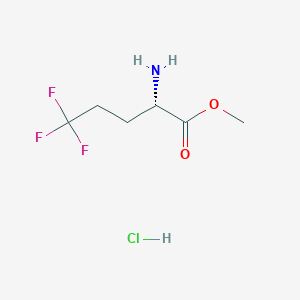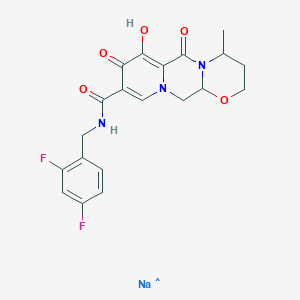![molecular formula C38H32O4P2 B12829526 (6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)
(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) is a chemical compound that belongs to the class of biphenyl diphosphines. These compounds are widely used in various fields of chemistry, particularly in catalysis. The compound is known for its unique structural features, which include two diphenylphosphine oxide groups attached to a biphenyl backbone with methoxy substituents at the 6 and 6’ positions. This structure imparts specific electronic and steric properties that make it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) typically involves the reaction of 6,6’-dimethoxy-2,2’-dibromobiphenyl with diphenylphosphine oxide in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine oxide groups. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or toluene, and the reaction temperature is maintained at around 0°C to room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines .
Scientific Research Applications
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) has several scientific research applications:
Catalysis: It is used as a ligand in various catalytic reactions, including asymmetric hydrogenation and cross-coupling reactions.
Material Science: The compound is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly in the design of metal-based drugs and therapeutic agents.
Environmental Chemistry: The compound is used in the development of greener chemical processes and sustainable technologies.
Mechanism of Action
The mechanism by which (6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) exerts its effects is primarily through its role as a ligand in catalytic reactions. The compound coordinates with metal centers, forming stable complexes that facilitate various chemical transformations. The methoxy and diphenylphosphine oxide groups influence the electronic properties of the metal center, enhancing its reactivity and selectivity. The specific molecular targets and pathways involved depend on the type of catalytic reaction and the metal used .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric catalysis.
1,2-Bis(diphenylphosphino)ethane (DPPE): A common bidentate ligand in coordination chemistry.
2,2’-Bis(diphenylphosphino)biphenyl (BIPHEP): Another biphenyl-based diphosphine ligand with similar applications.
Uniqueness
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) is unique due to the presence of methoxy substituents at the 6 and 6’ positions, which impart specific electronic and steric properties. These properties enhance its performance as a ligand in catalytic reactions, making it more efficient and selective compared to other similar compounds .
Properties
Molecular Formula |
C38H32O4P2 |
|---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
1-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-methoxyphenyl)-3-methoxybenzene |
InChI |
InChI=1S/C38H32O4P2/c1-41-33-25-15-27-35(43(39,29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(42-2)26-16-28-36(38)44(40,31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 |
InChI Key |
AIOCWGGQGSWZDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


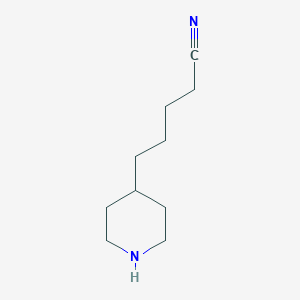
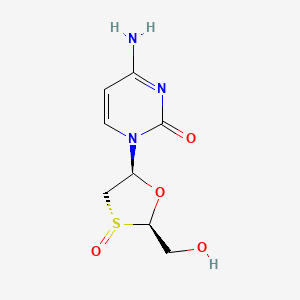
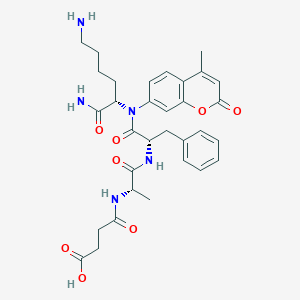

![11,11-dihexyl-3,19-dithia-11-silapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B12829477.png)
![Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate](/img/structure/B12829484.png)
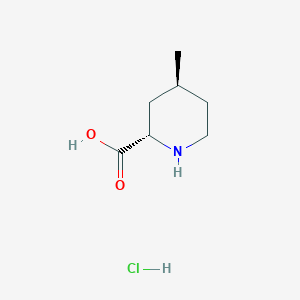

![2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12829508.png)
